molecular formula C16H19ClFN5 B12235718 N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12235718
M. Wt: 335.81 g/mol
InChI Key: JSRJLNPYOQKDGY-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C16H19ClFN5

Molecular Weight

335.81 g/mol

IUPAC Name

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H19ClFN5/c1-11-7-20-16(21-8-11)22(2)13-4-3-5-23(10-13)15-14(18)6-12(17)9-19-15/h6-9,13H,3-5,10H2,1-2H3

InChI Key

JSRJLNPYOQKDGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyridine and chloropyridine intermediates. These intermediates are then subjected to nucleophilic substitution reactions to introduce the piperidine and pyrimidine moieties. Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-chloropyridine
  • Piperidine derivatives
  • Pyrimidine derivatives

Uniqueness

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine stands out due to its combination of fluorine, chlorine, piperidine, and pyrimidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

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